2-Amino-4-(4-methylphenyl)butanoic acid
Overview
Description
2-Amino-4-(4-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-4-(4-methylphenyl)butanoic acid, commonly referred to as a derivative of phenylalanine, is an amino acid that has garnered attention for its biological activity. This compound is structurally related to neurotransmitters and has potential implications in various therapeutic areas, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Molecular Structure
The molecular formula for this compound is . The structure features an amino group, a carboxylic acid group, and a para-substituted methylphenyl group.
Table 1: Structural Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₁H₁₅N₁O₂ | Para-substitution on the phenyl ring |
2-Amino-4-(3-methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Meta-substitution; different biological activity |
2-Amino-4-(o-tolyl)butanoic acid | C₁₁H₁₅N₁O₂ | Ortho-substitution; influences pharmacological properties |
The biological activity of this compound primarily involves its role as a neurotransmitter modulator. The amino group can form hydrogen bonds with biological molecules, while the methylphenyl group may participate in π-π interactions, influencing various biochemical pathways.
Neurotransmission Modulation
Research indicates that this compound can enhance neurotransmission by acting as a precursor to neurotransmitters such as dopamine and serotonin. It has been studied for its potential effects in treating mood disorders like depression and anxiety by modulating these neurotransmitter systems.
Case Studies and Research Findings
- Mood Disorders : A study examined the effects of this compound on patients with depression. Results indicated significant improvements in mood and reductions in anxiety symptoms after administration over a four-week period .
- Withdrawal Syndromes : Reports have documented cases where individuals experienced withdrawal symptoms upon discontinuation of phenibut (a related compound). These findings suggest that this compound may share similar pharmacological profiles that warrant further investigation into dependency issues .
- Toxicity Reports : Some case reports highlighted acute toxicity associated with high doses of phenibut, which shares structural similarities with this compound. Symptoms included sedation and agitation, emphasizing the need for careful dosage management .
Table 2: Summary of Case Studies
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABQGXRISWAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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